3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide
Description
The compound 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide features a unique hybrid structure combining an azetidine ring (a four-membered nitrogen heterocycle) linked via a carboxamide group to a 3-phenylpropyl chain and a 2,4-dioxo-1,3-thiazolidinone moiety. The thiazolidinone ring is a five-membered heterocycle containing sulfur and nitrogen, known for its role in medicinal chemistry due to hydrogen-bonding capacity and metabolic stability.
Properties
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14-11-23-16(22)19(14)13-9-18(10-13)15(21)17-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZDFGAGRJJFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCCC2=CC=CC=C2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine ring, followed by the introduction of the azetidine carboxamide moiety and the phenylpropyl group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may be investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a therapeutic agent.
Medicine
In medicine, researchers may explore the compound’s potential as a drug candidate. This includes evaluating its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in preclinical and clinical studies.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Critical Analysis of Structural and Functional Trends
- Hydrophobicity vs. Solubility : The target’s 3-phenylpropyl group likely increases lipophilicity compared to ’s polar trimethoxybenzylidene or halogenated substituents. This could enhance blood-brain barrier penetration but reduce aqueous solubility.
- Bioactivity Potential: While highlights antitumor activity for halogenated thiazolidinones, the target’s unsubstituted phenyl group and dioxo core may redirect its pharmacological profile toward other targets, such as enzymes requiring hydrogen-bond donors .
Biological Activity
The compound 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 419.52 g/mol. The structural features include a thiazolidinone ring and an azetidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H17N3O2S2 |
| Molecular Weight | 419.52 g/mol |
| InChI | InChI=1S/C22H17N3O2S2/c26 |
| InChIKey | PMOVMNJUYQYIMP-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have indicated that derivatives of thiazolidinone, including compounds similar to the target compound, exhibit significant anticancer activity . For instance, a study evaluated various thiazolidinone derivatives against cancer cell lines such as MCF7 and HT29. The most active compounds showed IC50 values ranging from 0.02 to 17.02 μM, demonstrating potent cytotoxic effects while sparing normal cells .
Mechanism of Action:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at the S and G2/M phases.
- Inhibition of tubulin polymerization .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties . Research suggests that thiazolidinone derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. The IC50 values for COX-2 inhibition were reported between 0.42 to 29.11 μM .
Key Findings:
- Compounds demonstrated better gastrointestinal safety profiles compared to traditional NSAIDs like indomethacin.
- Significant reduction in inflammation in animal models was observed .
Antimicrobial Activity
Thiazolidinone derivatives have shown promise as antimicrobial agents . They exhibit bactericidal and fungicidal activities against various pathogens, indicating their potential in treating infections .
Case Studies
- Cytotoxicity Study :
- Inflammation Model :
Q & A
Basic Question: What are the optimal synthetic routes for preparing 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide?
Methodological Answer:
The synthesis of thiazolidinone-containing carboxamides typically involves coupling azetidine-1-carboxylic acid derivatives with thiazolidinone intermediates. For example, analogous compounds (e.g., benzothiazole-3-carboxamide derivatives) are synthesized via condensation reactions in ethanol under reflux, achieving yields of 37–70% depending on substituent steric/electronic effects . Key steps include:
- Reagent selection : Use of POCl₃ for cyclization (common in thiadiazole/thiazolidinone synthesis) .
- Purification : Flash chromatography with ethyl acetate/hexane or ethanol/ethyl acetate mixtures improves purity .
- Yield optimization : Substituents on the phenyl ring (e.g., chloro, fluoro) influence reaction efficiency; electron-withdrawing groups may reduce steric hindrance .
Basic Question: How can the structural conformation of this compound be validated experimentally?
Methodological Answer:
Crystallographic tools like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical visualization) are critical for determining bond lengths, angles, and torsion angles . Complementary techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent integration (e.g., distinguishing azetidine and thiazolidinone protons) .
- IR spectroscopy : Verify carbonyl stretches (~1700 cm⁻¹ for thiazolidinone dioxo groups) .
- Mass spectrometry : High-resolution MS (e.g., Exact Mass 350.1095444 analogs) confirms molecular formula .
Advanced Question: How do electronic effects of substituents on the phenylpropyl group influence bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies require systematic substitution. For example:
- Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhance electrophilicity, potentially improving target binding (observed in antitumor thiadiazole derivatives) .
- Steric effects : Bulky substituents (e.g., 2,6-dichlorophenyl) may reduce solubility but increase selectivity, as seen in benzothiazole-carboxamide analogs .
- Experimental design : Synthesize derivatives with varying substituents, then assay for target inhibition (e.g., enzyme activity via fluorogenic substrates) .
Advanced Question: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to enzymes like aminopeptidase N, a target for related urea derivatives . Steps include:
- Protein preparation : Retrieve target structures from PDB; optimize hydrogen bonding with SIR97 .
- Ligand parameterization : Assign charges using Gaussian09 and optimize geometry with DFT .
- Binding affinity analysis : Compare docking scores of analogs (e.g., DAz-1 derivatives for sulfenic acid detection) .
Advanced Question: How can contradictory solubility data across studies be resolved?
Methodological Answer:
Contradictions may arise from solvent polarity, pH, or impurities. A systematic approach:
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS pH 7.2) .
- Quantitative analysis : Use UV-Vis (λmax ~256 nm) for concentration calibration .
- Purity verification : HPLC with C18 columns (≥98% purity threshold) .
Advanced Question: What strategies mitigate toxicity in cellular assays?
Methodological Answer:
- Solvent controls : Limit DMSO to <0.1% to avoid membrane disruption .
- Dose optimization : Perform MTT assays in HEK-293 or HepG2 cells to determine IC₅₀ .
- Metabolite screening : Use HR-MS to identify reactive intermediates (e.g., sulfonic acid derivatives) .
Advanced Question: How does the compound’s stereochemistry affect its pharmacokinetics?
Methodological Answer:
- Chiral chromatography : Resolve enantiomers using Chiralpak AD-H columns .
- Pharmacokinetic profiling : Compare AUC and t₁/₂ of enantiomers in rodent models .
- Crystallography : Determine absolute configuration via SHELXL refinement .
Advanced Question: Can this compound act as a prodrug? Design criteria for derivatization.
Methodological Answer:
Prodrug potential depends on:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
